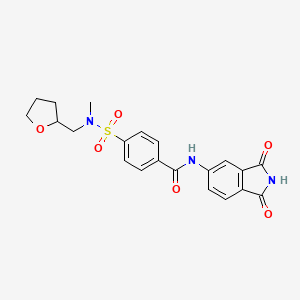

ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

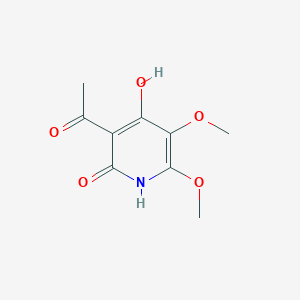

The compound is a complex organic molecule with several functional groups. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of sulfonyl, acetamido, and acetate groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azepane ring, followed by the introduction of the indole group. The sulfonyl, acetamido, and acetate groups would probably be added in subsequent steps. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane and indole rings would give the molecule a rigid, cyclic structure. The sulfonyl, acetamido, and acetate groups would likely be attached to different parts of this cyclic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azepane ring might undergo reactions involving the nitrogen atom, while the indole group could participate in electrophilic aromatic substitution reactions. The sulfonyl, acetamido, and acetate groups would also be expected to exhibit characteristic reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl, acetamido, and acetate groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Research has highlighted the use of related compounds in the synthesis of complex organic molecules. For example, L-proline-catalyzed three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate derivatives have been developed for the regio- and diastereoselective synthesis of highly substituted thienothiopyrans, demonstrating the compound's utility in facilitating the creation of stereocenters with complete diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010). This showcases the compound's role in enhancing the efficiency and selectivity of chemical reactions, which is crucial for the development of pharmaceuticals and complex organic materials.

Material Science and Organic Chemistry

Another application is in the separation of azeotropic mixtures, such as isopropyl alcohol and ethyl acetate, through extractive distillation processes. This is significant for the production of renewable fuels and highlights the compound's role in addressing challenges related to the separation of complex mixtures in industrial processes (Zhang et al., 2020).

Catalytic Applications

The utility of related sulfonated compounds as catalysts in the hydrolysis of ethyl acetate demonstrates the potential for such compounds to act as water-tolerant solid acid catalysts. This is crucial for various chemical reactions in industrial hydrocarbon chemistry, offering a cheap and environmentally friendly alternative to traditional acid catalysts (Ji et al., 2011).

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve studying its synthesis, reactivity, and biological activity in more detail. This could include developing more efficient synthesis methods, investigating its reactivity with various reagents, and testing its activity against different biological targets .

Propiedades

IUPAC Name |

ethyl 2-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S/c1-2-31-22(28)13-23-20(26)16-32(29,30)19-14-25(18-10-6-5-9-17(18)19)15-21(27)24-11-7-3-4-8-12-24/h5-6,9-10,14H,2-4,7-8,11-13,15-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRYEKBGXXRCII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858456.png)

![2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2858459.png)

![3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide](/img/structure/B2858461.png)

![3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2858462.png)

![2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2858466.png)

![5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858469.png)

![Methyl 4-((2-(diethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2858471.png)

![5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2858475.png)

![N'-(3,4-dimethylphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2858476.png)